adipose differentiation-related protein
Description
Properties
CAS No. |
148349-60-4 |
|---|---|
Molecular Formula |
C11H18O4 |
Synonyms |
adipose differentiation-related protein |
Origin of Product |
United States |
Roles in Cellular Lipid Homeostasis and Metabolism
Regulation of Lipid Droplet Biogenesis and Growth
ADRP is intricately involved in the formation and expansion of lipid droplets. The appearance of ADRP around nascent, small lipid droplets suggests its participation in the initial stages of neutral lipid packaging. researchgate.net Studies have shown that the overexpression of ADRP in various cell types, including murine fibroblasts and hepatic stellate cells, leads to a noticeable increase in both the number and size of lipid droplets. physiology.orgnih.gov This indicates that ADRP actively promotes the formation of these lipid storage organelles. nih.gov Furthermore, ADRP is thought to facilitate the growth of lipid droplets by promoting the sequestration of fatty acids and their subsequent incorporation into triacylglycerols, the primary component of lipid droplets. physiology.org The protein has two independent domains that are associated with its localization to lipid droplets and are implicated in the de novo formation of these structures. researchgate.netcapes.gov.br
Influence on Intracellular Triacylglycerol Accumulation and Storage Capacity
A primary function of ADRP is to enhance the cell's capacity to store lipids in the form of triacylglycerols (TAGs). Upregulation of ADRP is consistently associated with increased cellular lipid accumulation. nih.gov For instance, the expression of ADRP in human embryonic kidney 293 (HEK 293) cells, which have low endogenous levels of the protein, resulted in an increased mass of TAG under both normal and oleate-supplemented conditions. nih.gov Similarly, its overexpression in murine fibroblasts stimulates lipid accumulation. physiology.org This effect is, at least in part, due to a reduction in the rate of TAG hydrolysis, effectively promoting net storage. nih.gov Downregulation of ADRP, on the other hand, has been shown to reduce TAG content in various cell systems, including insulin-secreting cells. nih.gov This underscores the indispensable role of ADRP in intracellular lipid storage. nih.gov
Modulation of Lipolysis and Fatty Acid Release
ADRP plays a complex and modulatory role in lipolysis, the process of breaking down stored TAGs into fatty acids and glycerol. While it is considered more permissive to lipolysis than some other perilipins like perilipin 1, its presence on the lipid droplet surface still influences the access of lipolytic enzymes. nih.gov
Impact on Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL) Recruitment
Research indicates that ADRP does not actively recruit key lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) to the lipid droplet surface. nih.gov In fact, the expression of ADRP has been shown to cause a significant decrease in the association of ATGL with lipid droplets. nih.govfao.org This reduction in the proximity of ATGL to its substrate on the lipid droplet is a key mechanism by which ADRP can slow down the rate of TAG turnover. nih.gov Unlike perilipin 1, which facilitates the recruitment of HSL during hormonally stimulated lipolysis, ADRP does not appear to share this function. nih.govembopress.org
Protection of Lipid Droplets from Enzymatic Hydrolysis
By coating the lipid droplet, ADRP acts as a protective barrier, shielding the stored TAGs from the action of cytosolic lipases. nih.gov This protective function is crucial for preventing uncontrolled lipolysis and maintaining lipid stores. Overexpression of ADRP has been observed to reduce the access of ATGL to lipid droplets, thereby attenuating lipolysis. nih.gov This protective role contributes to the increased accumulation of TAG in cells with high levels of ADRP. nih.gov
Contribution to Cellular Fatty Acid Uptake
ADRP has been identified as a protein that facilitates the uptake of long-chain fatty acids into cells. researchgate.netnih.gov Experiments using COS-7 cells transfected with ADRP cDNA demonstrated a significant, time-dependent stimulation of long-chain fatty acid uptake compared to control cells. nih.gov The mechanism appears to involve an increase in the initial rate of uptake, suggesting that ADRP may function as a component of a saturable transport system for these fatty acids. nih.gov This function is consistent with its role in promoting lipid accumulation, as efficient uptake of fatty acids from the extracellular environment is a prerequisite for their esterification into TAG and storage in lipid droplets. physiology.org
Role in Lipophagy and Lipid Droplet Catabolism
Lipophagy is a specialized form of autophagy where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation. ADRP (PLIN2) plays a regulatory role in this process. Studies have shown that PLIN2 can protect lipid droplets from macroautophagy. nih.gov Conversely, a deficiency in PLIN2 enhances autophagy and leads to the depletion of hepatic TAG. nih.gov This suggests that by shielding the lipid droplet, PLIN2 can inhibit its breakdown through the lipophagic pathway. The downregulation of PLIN2 stimulates the catabolism of TAG via autophagy, indicating that the level of ADRP on lipid droplets can modulate their turnover through this degradative process. nih.gov
Mechanisms of Inter Organelle Communication and Signaling
Adipose Differentiation-Related Protein (ADRP/PLIN2)-Lipid Droplet-Mitochondria Crosstalk
This compound (ADRP), also known as perilipin 2 (PLIN2), is a key protein associated with the surface of intracellular lipid droplets (LDs). wikipedia.orgoup.com These organelles are not merely inert storage depots but are dynamic hubs for lipid metabolism, engaging in intricate communication with other organelles, most notably mitochondria. hapres.comfrontiersin.org The physical and functional interaction between LDs and mitochondria is crucial for managing cellular energy homeostasis. frontiersin.org Fatty acids released from LDs through lipolysis are transported to mitochondria for β-oxidation, a process that generates ATP and heat. frontiersin.org
The crosstalk between LDs and mitochondria is mediated by physical contact, which can be transient ("kiss-and-run") or a more stable anchoring. frontiersin.org Proteins on the surface of the LD, including members of the perilipin family, are central to facilitating these interactions. hapres.comfrontiersin.orgmdpi.com PLIN2, being ubiquitously expressed and a primary protein coating LDs in many cell types, plays a pivotal role in mediating this inter-organelle communication. hapres.commdpi.comnih.gov Studies have shown that PLIN2 is involved in regulating the dynamics of LDs and their relationship with mitochondria. sciopen.comresearchgate.net In the absence of PLIN2, isolated LDs exhibit closer contact with mitochondria and other cellular organelles. sciopen.comresearchgate.net This suggests that PLIN2 modulates the physical tethering between these two organelles, thereby influencing the transfer of lipids and subsequent metabolic events. The characterization of the LD proteome has highlighted that PLIN2, along with other perilipins, mediates LD-mitochondria crosstalk, which in turn regulates the expansion and disposal of LDs. mdpi.com
The communication between PLIN2-coated LDs and mitochondria directly influences mitochondrial function, including bioenergetics and oxidative phosphorylation (OXPHOS). frontiersin.orgmdpi.com Mitochondria associated with LDs have been observed to possess unique bioenergetic profiles that support LD expansion. frontiersin.org The regulated release of fatty acids from LDs provides the necessary fuel for mitochondrial β-oxidation. frontiersin.org
Research using a mouse myoblast cell line (C2C12) demonstrated the critical role of PLIN2 in this process. sciopen.comresearchgate.net In PLIN2 knockout cells, treatment with oleate (B1233923) led to a suppression of mitochondrial activity. sciopen.comresearchgate.net This indicates that PLIN2 is necessary to properly manage fatty acid flux and prevent mitochondrial dysfunction under conditions of lipid overload. sciopen.comresearchgate.net In normal physiology, mitochondria can adapt to increased lipid availability by enhancing β-oxidation and OXPHOS capacity. mdpi.com However, an uncontrolled influx of fatty acids, as might occur with dysregulated LD coating, can lead to mitochondrial stress, the overproduction of reactive oxygen species (ROS), and impaired OXPHOS. mdpi.comnih.gov Therefore, by controlling the interaction with mitochondria and the availability of lipid substrates, PLIN2 plays a crucial role in maintaining mitochondrial homeostasis and metabolic flexibility. mdpi.comsciopen.comresearchgate.net
Interactions with Other Lipid Droplet-Associated Proteins and Regulatory Enzymes
PLIN2 does not function in isolation on the lipid droplet surface. It is part of a dynamic protein complex that includes other structural proteins and key enzymes involved in lipid metabolism. hapres.comnih.gov The perilipin (PLIN) family itself consists of five members (PLIN1-5) with differential tissue expression and functions. nih.govnih.gov PLIN2 is ubiquitously expressed, often alongside PLIN3 (TIP47). hapres.comnih.gov In adipocytes from PLIN1-null mice, PLIN2 is upregulated and replaces PLIN1 on the LD surface, although it is considered less effective at preventing basal lipolysis. jci.org This compensatory mechanism highlights the interplay among PLIN family members. biologists.com
Yeast two-hybrid screening has identified several interacting partners for PLIN2. nih.gov One significant interactor is CGI-58 (also known as ABHD5), a co-activator of adipose triglyceride lipase (B570770) (ATGL), the rate-limiting enzyme in triacylglycerol (TAG) hydrolysis. nih.gov This interaction is crucial for regulating the initiation of lipolysis. In addition to CGI-58, other identified binding partners include the heat shock protein HSP86 and IRG-47. nih.gov
PLIN2's primary role is often described as shielding the stored TAGs within the LD core from cytosolic lipases. nih.gov By preventing the association of lipases with the LD surface, PLIN2 slows TAG turnover and promotes lipid accumulation. nih.gov The degradation of PLIN2 itself is a key regulatory point for initiating the breakdown of lipid stores, allowing lipases like ATGL and proteins involved in lipophagy (the autophagic degradation of LDs) to access the droplet. biologists.com Furthermore, studies have shown that PLIN2 interacts with SNAP23, a SNARE protein involved in vesicle fusion, suggesting a role for PLIN2 in modulating processes beyond lipolysis, such as lipid droplet fusion and growth. plos.org
This compound (ADRP/PLIN2) as a Mediator of Lipid-Mediated Signaling Pathways
Beyond its structural role, PLIN2 is a critical mediator of lipid-mediated signaling pathways. By regulating the hydrolysis of TAG and the subsequent release of fatty acids and their derivatives, PLIN2 influences the availability of ligands for nuclear receptors and substrates for the synthesis of signaling molecules. biologists.comnih.gov
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key transcriptional regulator of genes involved in fatty acid oxidation. nih.govnih.gov Fatty acids and their derivatives act as endogenous ligands for PPARα. The activity of PPARα is therefore directly linked to the intracellular availability of these molecules, which is controlled by the rate of lipolysis from LDs. nih.gov
Studies in primary rat hepatocytes have demonstrated that PLIN2 directly modulates PPARα activity. nih.gov Overexpression of PLIN2, which attenuates TAG hydrolysis, resulted in a significant reduction in PPARα reporter activity and a decrease in the expression of PPARα target genes. jci.orgnih.gov This inhibition could be overcome by the addition of a synthetic PPARα ligand, WY-14643, confirming that the effect was due to ligand availability. nih.gov Conversely, enhancing TAG hydrolysis by knocking down PLIN2 or overexpressing ATGL led to an increase in PPARα activity. jci.orgnih.gov These findings establish that PLIN2, by controlling the liberation of fatty acids from stored triglycerides, acts as a crucial upstream regulator of PPARα signaling. nih.gov Ablation of PLIN2 is often associated with increased signaling through the PPAR family of transcription factors. biologists.com
Eicosanoids are a diverse family of potent signaling lipids, including prostaglandins (B1171923) and leukotrienes, that are involved in inflammation and various physiological processes. nih.govbiologists.com They are synthesized from arachidonic acid, a polyunsaturated fatty acid. biologists.comelsevier.es There is substantial evidence that LDs are major intracellular sites for eicosanoid generation. nih.govresearchgate.netfrontiersin.org The enzymes required for eicosanoid synthesis, such as cyclooxygenase (COX) enzymes, have been found to localize at LDs, which also serve as a reservoir for the substrate, arachidonic acid. nih.govelsevier.es
PLIN2 is implicated as a key player in this lipid-mediated signaling pathway. biologists.com Recombinant murine PLIN2 has been shown to bind various lipids, with a particularly high affinity for arachidonic acid. biologists.com This suggests that PLIN2 may be involved in sequestering and concentrating the precursor for eicosanoid synthesis at the site of their production on the LD surface. biologists.com The correlation between the formation of LDs and the increased generation of eicosanoids in activated immune cells further supports the role of these organelles, and by extension their core proteins like PLIN2, in inflammatory signaling. researchgate.netfrontiersin.org
Compound and Protein List
Involvement in Cellular Processes and Animal Models
Role in Adipocyte Differentiation and Maturation in in vitro Models
ADRP is recognized as an early marker of adipocyte differentiation. nih.govnih.gov Its messenger RNA (mRNA) is one of the earliest to be induced when pre-adipocytes are stimulated to differentiate into adipocytes. nih.gov In cell culture models like murine 3T3-L1 preadipocytes and human mesenchymal stem cells (hMSCs), the expression of ADRP is high in the initial stages of differentiation. nih.govnih.gov
During this early phase, ADRP is found on the surface of small, nascent lipid droplets. nih.govnih.gov Its presence is thought to be vital for the formation and stabilization of these initial lipid stores. nih.govwur.nl Overexpression of ADRP in murine fibroblasts has been shown to stimulate lipid accumulation and the formation of lipid droplets without the need to induce other adipocyte-specific genes, highlighting its direct role in lipid storage. nih.govdiabetesjournals.org
As adipocytes mature, a notable shift occurs in the protein composition of the lipid droplet surface. ADRP is gradually replaced by perilipin 1 (PLIN1), which becomes the predominant protein on the larger, mature lipid droplets found in fully differentiated adipocytes. nih.govnih.gov This transition suggests distinct roles for these two proteins, with ADRP being more critical for the initial formation of lipid droplets and PLIN1 for the maintenance and regulation of lipid storage in mature fat cells. nih.govnih.gov
**Table 1: Expression of Adipose Differentiation-Related Protein (ADRP/PLIN2) during Adipocyte Differentiation *in vitro***
| Differentiation Stage | Cell Model | ADRP/PLIN2 Expression Level | Primary Localization | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Preadipocyte | 3T3-L1 | Low/Undetectable | Cytosolic | Basal expression before differentiation induction. | nih.gov |
| Early Differentiation (Day 1-4) | 3T3-L1, Cattle Adipocytes | High (mRNA peaks early, protein levels follow) | Surface of small lipid droplets | Serves as an early marker for adipogenesis. | nih.govnih.gov |
| Maturing Adipocyte | 3T3-L1, hMSCs | Decreasing | Co-localizes with PLIN1 temporarily | Transition from ADRP to PLIN1 on lipid droplets. | nih.govnih.gov |
| Mature Adipocyte | 3T3-L1, hMSCs | Very Low/Absent | Replaced by PLIN1 on large lipid droplets | PLIN1 is the primary lipid droplet protein in mature adipocytes. | nih.govnih.gov |
Contribution to Lipid Storage in Non-Adipose Tissues and Cell Types
While first identified in adipocytes, ADRP is ubiquitously expressed and plays a significant role in managing lipid accumulation in various non-adipose cells and tissues. wikipedia.org
Hepatic Steatosis in Animal Models
ADRP/PLIN2 is a key player in the development of hepatic steatosis, or fatty liver disease, in animal models. nih.govplos.orgnih.gov Its expression is markedly increased in the livers of mice with both diet-induced and alcohol-induced steatosis. plos.orgphysiology.org
Studies using mouse models with a genetic deletion of ADRP/PLIN2 have consistently demonstrated a significant reduction in hepatic triglyceride accumulation. nih.govnih.gov These mice are protected from developing fatty liver when fed a high-fat diet. nih.govnih.gov Similarly, Plin2 knockout mice are resistant to alcohol-induced hepatic steatosis. plos.org The protective mechanism involves, in part, an alteration in the secretion of very-low-density lipoprotein (VLDL) from the liver. nih.govnih.gov Conversely, reducing ADRP/PLIN2 levels in the liver of obese mice using antisense oligonucleotides has been shown to decrease steatosis and improve insulin (B600854) sensitivity. physiology.org These findings underscore the central role of ADRP/PLIN2 in facilitating the storage of lipids within hepatocytes and its contribution to the pathogenesis of fatty liver disease. mdpi.com
Lipid Accumulation in Macrophages
In macrophages, ADRP/PLIN2 is the predominant lipid droplet-associated protein and is instrumental in the process of foam cell formation, a hallmark of atherosclerosis. nih.govnih.govnih.gov When macrophages take up modified lipoproteins, the expression of ADRP/PLIN2 increases, facilitating the storage of cholesterol esters and triglycerides in lipid droplets. nih.govresearchgate.net
Animal studies have shown that the absence of ADRP/PLIN2 in macrophages impairs their ability to accumulate lipids and form foam cells. nih.govresearchgate.net In mouse models of atherosclerosis (ApoE-deficient mice), the inactivation of the Adfp gene resulted in smaller atherosclerotic lesions. nih.gov This protective effect is attributed to the reduced capacity of macrophages to store lipids, thereby hindering a key process in plaque development. oup.com Mechanistically, ADRP/PLIN2 appears to promote lipid retention by inhibiting lipid efflux from the macrophage. nih.gov
Skeletal Muscle Lipid Metabolism
ADRP/PLIN2 is one of the most abundant lipid droplet-coating proteins in skeletal muscle and is integral to managing intramyocellular lipids. nih.govwur.nl Research in animal models has yielded complex results regarding its precise role in muscle health.
Some studies suggest a protective function for ADRP/PLIN2. Overexpression of PLIN2 in the skeletal muscle of rats, despite leading to increased accumulation of intramuscular triglycerides, was found to improve insulin sensitivity, particularly in the context of a high-fat diet. nih.govdiabetesjournals.orgnih.gov This suggests that by promoting the storage of fatty acids as relatively inert triglycerides within lipid droplets, PLIN2 can shield the muscle cells from the lipotoxic effects of other lipid species like diacylglycerols and ceramides, which are known to impair insulin signaling. nih.govwur.nl
Conversely, other research indicates that downregulation of Plin2 in murine tibialis anterior muscle can induce myofiber hypertrophy. nih.govnih.gov However, this muscle growth is accompanied by a decrease in triglycerides and ceramides, and an altered phospholipid composition, which could potentially have negative consequences for muscle function. nih.govnih.gov Furthermore, increased levels of Plin2-coated lipid droplets are associated with aging and decreased muscle strength in some contexts. nih.gov
Pancreatic and Mammary Gland Function
ADRP/PLIN2 is highly expressed in the beta-cells of pancreatic islets, where it plays a role in lipid metabolism and insulin secretion. nih.govnih.gov In murine models, islet ADRP levels were found to increase in response to a high-fat diet and fasting, indicating its dynamic regulation by metabolic state. nih.gov Downregulation of ADRP in a mouse insulinoma cell line (MIN6) suppressed triglyceride accumulation and impaired the ability of fatty acids to augment insulin secretion. nih.govnih.gov This suggests that ADRP is important for normal lipid handling and function in pancreatic beta-cells. biorxiv.org
In the mammary gland, ADRP/PLIN2 is involved in the apocrine secretion of milk lipids. nih.gov While it may not significantly alter the total lipid content in the milk of fully lactating animals, studies in mice suggest it plays a role in facilitating lipid secretion at the beginning of lactation. nih.gov Plin2 appears to enhance the interaction between lipid droplets and the apical plasma membrane of secretory epithelial cells, promoting the envelopment and release of milk fat globules. nih.gov
Influence on Systemic Energy Metabolism in Animal Models
Through its widespread expression and function in key metabolic tissues, ADRP/PLIN2 exerts a significant influence on systemic energy balance. Animal models, particularly mice with a whole-body deletion of the Plin2 gene, have been instrumental in revealing this systemic role.
Plin2-null mice are notably resistant to diet-induced obesity when fed a high-fat diet. nih.govnih.govresearchgate.netfao.org This resistance is associated with a combination of reduced food intake and increased physical activity. nih.govfao.org Consequently, these mice exhibit a more favorable energy balance, preventing the excessive weight gain seen in their wild-type counterparts on the same diet. nih.gov
Beyond resistance to obesity, the absence of PLIN2 leads to broader improvements in metabolic health. These mice are protected from developing obesity-associated fatty liver disease and show improved glucose tolerance and insulin sensitivity. nih.govnih.govnih.gov The lack of PLIN2 also ameliorates inflammatory responses in white adipose tissue that are typically associated with obesity. fao.org These findings from knockout mouse models collectively indicate that ADRP/PLIN2 is a critical regulator of systemic energy metabolism, influencing food intake, energy expenditure, and the development of obesity and its related metabolic complications. nih.gov
Table 2: Summary of ADRP/PLIN2 Function in Non-Adipose Tissues in Animal Models
| Tissue/Cell Type | Animal Model | Key Findings on ADRP/PLIN2 Function | Metabolic Outcome | Reference(s) |
|---|---|---|---|---|
| Liver | Mouse (diet-induced & alcohol-induced steatosis models) | Promotes hepatic triglyceride storage. Deletion protects against steatosis. | Absence of PLIN2 prevents fatty liver and improves insulin sensitivity. | nih.govnih.govplos.orgphysiology.org |
| Macrophage | Mouse (ApoE-/- atherosclerosis model) | Essential for lipid accumulation and foam cell formation. | Deficiency reduces atherosclerotic lesion formation. | nih.govnih.govresearchgate.net |
| Skeletal Muscle | Rat, Mouse | Sequesters fatty acids into triglyceride droplets. | Overexpression can improve insulin sensitivity despite higher lipid content. Downregulation may cause hypertrophy with altered lipid profiles. | nih.govnih.govnih.govnih.gov |
| Pancreatic β-cell | Mouse | Regulates lipid metabolism and fatty acid-stimulated insulin secretion. | Important for normal beta-cell function. | nih.govnih.govbiorxiv.org |
| Mammary Gland | Mouse | Facilitates apocrine secretion of milk lipids at the onset of lactation. | Contributes to the initial stages of milk production. | nih.gov |
| Systemic | Mouse (whole-body knockout) | Deletion protects against diet-induced obesity. | Reduced food intake, increased activity, improved glucose tolerance, and resistance to fatty liver. | nih.govnih.govfao.org |
Resistance to Diet-Induced Obesity and Fatty Liver
Research using animal models has consistently demonstrated that the absence of ADFP/PLIN2 confers protection against the development of diet-induced obesity and hepatic steatosis (fatty liver). nih.govnih.gov Mice globally lacking the Plin2 gene exhibit reduced hepatic triglyceride levels and are resistant to fatty liver induced by a high-fat diet (HFD). nih.govnih.gov
Further investigations have delineated the distinct roles of PLIN2 in different cell types. Total body deletion of Plin2 protects mice from obesity, insulin resistance, and non-alcoholic steatohepatitis (NASH) when fed a Western-style diet. nih.gov However, hepatocyte-specific deletion of Plin2 only partially protects against steatosis and does not prevent obesity or insulin resistance, indicating that extra-hepatic PLIN2 actions are major contributors to obesity and related metabolic dysfunctions. nih.gov The mechanism for reduced hepatic TG in the absence of ADFP appears to involve the retention of triglycerides in the microsomes, where very-low-density lipoprotein (VLDL) is assembled, suggesting ADFP's role in facilitating the budding of new lipid droplets from the microsomal membrane. nih.govtandfonline.com
Table 1: Effects of this compound (ADFP/PLIN2) Deletion on Diet-Induced Liver Changes in Mice
| Parameter | Observation in ADFP/PLIN2 Knockout Mice | Reference |
|---|---|---|
| Hepatic Triglyceride (TG) Content | ~60% reduction compared to wild-type. nih.gov | nih.govnih.gov |
| Diet-Induced Fatty Liver | Resistant to development. nih.govnih.gov | nih.govnih.gov |
| Hepatic Lipid Droplets | Shift towards smaller droplet size. nih.gov | nih.gov |
| Hepatic Inflammation & Fibrosis | Liver-specific ablation alleviates diet-induced inflammation and fibrosis. nih.gov | nih.govnih.gov |
| Body Weight / Fat Mass | Total body deletion protects from obesity; hepatocyte-specific deletion does not. nih.gov Some studies show no change in fat mass with global deletion. nih.gov | nih.govnih.gov |
Impact on Insulin Sensitivity and Glucose Homeostasis
The role of ADFP/PLIN2 in insulin sensitivity and glucose homeostasis is complex and appears to be tissue-specific. Global or liver-specific reduction of PLIN2 has been shown to enhance insulin sensitivity. nih.gov Studies using antisense oligonucleotides to decrease PLIN2 resulted in decreased hepatic lipid accumulation and improved insulin sensitivity. nih.gov Furthermore, total Plin2 deletion protects mice from insulin resistance when fed an obesogenic Western diet. nih.gov
In human skeletal muscle, ADFP is the predominant lipid droplet-associated protein. nih.gov Research on obese non-diabetic and obese diabetic individuals suggests that the regulation of ADFP is linked to glucose tolerance. nih.gov For instance, in obese diabetic subjects, treatments that improved glucose tolerance led to an upregulation of ADFP expression. nih.gov This suggests that increased ADFP in muscle might act to safely sequester fatty acids into triglycerides within discrete lipid droplets, thereby protecting the muscle from the detrimental effects of excess free fatty acids on insulin action. nih.gov
However, in pancreatic β-cells, which are responsible for insulin secretion, ADFP/PLIN2 plays a different role. ADFP is highly expressed in murine β-cells and its levels increase in response to metabolic cues like a high-fat diet or fasting. nih.govscilit.com Downregulation of ADFP in insulin-secreting MIN6 cells suppressed triglyceride accumulation but also impaired the ability of fatty acids like palmitate to augment insulin secretion. nih.govscilit.com More recent studies using β-cell-specific Plin2 knockout mice on a high-fat diet showed reduced glucose-stimulated insulin secretion (GSIS) both in vivo and in vitro. nih.govnih.gov This impairment was associated with mitochondrial dysfunction, indicating that in β-cells under nutritional stress, PLIN2 is crucial for preserving mitochondrial function and normal insulin secretion. nih.govnih.gov
Table 2: Tissue-Specific Roles of ADFP/PLIN2 in Insulin Sensitivity and Glucose Homeostasis
| Tissue/Model | Effect of ADFP/PLIN2 | Key Finding | Reference |
|---|---|---|---|
| Whole Body / Liver | Deletion/Reduction | Protects against diet-induced insulin resistance and enhances insulin sensitivity. nih.gov | nih.govnih.gov |
| Human Skeletal Muscle | Upregulation | Associated with improved glucose tolerance, possibly by sequestering fatty acids. nih.gov | nih.gov |
| Pancreatic β-Cells | Deletion/Downregulation | Impairs glucose-stimulated insulin secretion (GSIS) under nutritional stress. nih.gov | nih.govnih.govnih.gov |
| Pancreatic β-Cells | Upregulation | Increases in response to high-fat diet and fasting; plays a role in fatty acid-augmented insulin secretion. nih.gov | nih.govscilit.com |
Effects on Enterocyte Lipid Absorption and Gut Microbiome
ADFP/PLIN2 plays a significant role in the intestine, where it modulates the absorption of dietary fats and influences the gut microbiome. nih.govnih.gov Enterocytes, the cells lining the small intestine, utilize PLIN2 to manage the uptake and transport of lipids. nih.gov
Studies on Plin2-null mice have shown that the absence of this protein affects how the body handles dietary fat. nih.gov When switched to a high-fat diet, Plin2-null mice exhibited increased fecal triglyceride levels and had fewer cytoplasmic lipid droplets in their enterocytes compared to wild-type mice. nih.gov This indicates that PLIN2 is involved in the efficient absorption of lipids in the gut. nih.gov
The interplay between host genetics, diet, and the gut microbiome is critical for metabolic health. Both dietary fat content and the presence of Plin2 have been found to be significant, independent factors that shape the composition, diversity, and function of the gut microbiome. nih.gov For example, a high-fat diet rapidly alters the gut microbiome in both wild-type and Plin2-null mice, notably increasing the ratio of Firmicutes to Bacteroidetes. nih.gov However, the host's Plin2 genotype also distinctly modulates the microbiome's structure and functional capacity. nih.govresearchgate.net Metatranscriptomic analysis revealed that under a high-fat diet, the microbiota of Plin2-null mice showed a coordinated upregulation of metabolic enzymes involved in producing growth metabolites like fatty acids and amino acids, a change not seen in wild-type mice despite similar community structures. researchgate.netscholaris.ca This suggests that PLIN2 in the host enterocyte influences the functional gene expression of the gut microbiota, which in turn can contribute to the host's susceptibility to diet-induced obesity and related liver diseases. nih.govscholaris.ca
Table 3: Impact of PLIN2 Deletion on Intestinal Lipid Handling and Gut Microbiome
| Parameter | Observation in PLIN2-Null Mice | Reference |
|---|---|---|
| Fecal Triglyceride Levels | Increased, especially on a high-fat diet. nih.gov | nih.gov |
| Enterocyte Lipid Droplets | Diminished frequency. nih.gov | nih.gov |
| Gut Microbiome Diversity | Significantly different from wild-type, influenced by both diet and genotype. nih.gov | nih.gov |
| Microbiome Functional Profile | Upregulation of microbial metabolic enzymes for growth on a high-fat diet. researchgate.netscholaris.ca | researchgate.netscholaris.ca |
Role in Inflammatory Responses in Specific Cell Types
ADFP/PLIN2 is increasingly recognized for its role in modulating inflammatory responses, particularly within immune cells like microglia and macrophages, by influencing lipid storage and metabolism.
Microglial Lipid Droplet Accumulation and Inflammation
In the central nervous system, microglia are the resident immune cells. Under pathological conditions such as cerebral ischemia/reperfusion injury, PLIN2 expression is upregulated in microglia. nih.govresearchgate.net This upregulation is associated with the accumulation of lipid droplets within these cells, which in turn promotes a pro-inflammatory phenotype. researchgate.net
Studies have shown that knocking down Plin2 in microglia can inhibit their activation and reduce the production of inflammatory factors following oxygen-glucose deprivation/reoxygenation, an in vitro model of ischemia. nih.govresearchgate.net The accumulation of lipid droplets in microglia, often marked by PLIN2, is linked to the increased secretion of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Mechanistically, PLIN2 has been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. nih.govresearchgate.net Therefore, PLIN2-mediated lipid droplet accumulation in microglia appears to be a critical step in exacerbating neuroinflammation. nih.govnih.gov
Macrophage Pro-inflammatory Phenotypes
Macrophages exhibit a spectrum of activation states, broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. youtube.com ADFP/PLIN2 plays a distinct role in this polarization. PLIN2 is highly expressed in pro-inflammatory M1 macrophages and is associated with the presence of numerous small lipid droplets. nih.gov In contrast, the related protein Perilipin 1 (PLIN1) is more characteristic of anti-inflammatory M2 macrophages, which tend to have fewer, larger lipid droplets. nih.gov
In human atherosclerotic plaques, higher PLIN2 expression is found in plaques from symptomatic patients and is associated with the inflammatory M1 macrophage phenotype. nih.govnih.gov In vitro studies loading cultured human macrophages with lipids showed that PLIN2 was expressed early in M1 macrophages, coinciding with the formation of small lipid droplets. nih.govnih.gov This suggests that PLIN2 promotes a pro-inflammatory state in macrophages, potentially contributing to the progression of inflammatory diseases like atherosclerosis. nih.gov The expression of PLIN2 in macrophages can augment the inflammatory response by upregulating the expression and secretion of inflammatory cytokines. researchgate.net
Table 4: Comparison of PLIN2-Related Characteristics in M1 and M2 Macrophages
| Characteristic | M1 Macrophage (Pro-inflammatory) | M2 Macrophage (Anti-inflammatory) | Reference |
|---|---|---|---|
| PLIN2 Expression | High / Predominant | Low | nih.gov |
| PLIN1 Expression | Low / Appears late | High / Predominant | nih.gov |
| Lipid Droplet (LD) Phenotype | Numerous, small LDs | Fewer, large LDs | nih.gov |
| Associated Disease State | Associated with symptomatic atherosclerotic plaques. nih.gov | Associated with plaque stability. nih.gov | nih.govnih.gov |
Mechanistic Links to Cellular Stress Responses (e.g., ER Stress)
ADFP/PLIN2 is also linked to cellular stress responses, including endoplasmic reticulum (ER) stress and oxidative stress. The accumulation of lipids in non-adipose tissues can lead to lipotoxicity, a condition that triggers cellular stress pathways. PLIN2, by controlling the formation and stability of lipid droplets, can modulate these stress responses. sciopen.com
Some evidence suggests that PLIN2 can mitigate certain forms of stress. For example, the endogenous upregulation of PLIN2 can alleviate UVA-induced oxidative stress in dermal fibroblasts. nih.gov By sequestering potentially toxic free fatty acids into relatively inert triglycerides within lipid droplets, PLIN2 can protect cells from lipotoxicity-induced stress. nih.gov In a study on islet stellate cells, which contribute to fibrosis in type 2 diabetes, overexpression of Plin2 led to a less activated, "re-quiescent" phenotype, suggesting a protective role against lipotoxicity-induced fibrosis. researchgate.net
However, the relationship between PLIN2 and ER stress is not straightforward. ER stress is a key pathway activated by lipotoxicity. While liver-specific ablation of Plin2 in mice was found to alleviate diet-induced hepatic steatosis and inflammation through a mechanism involving compensatory changes in proteins related to ER stress, this suggests an indirect link. nih.gov Conversely, a study investigating the role of PLIN2 in pancreatic β-cells found that downregulating Plin2 did not significantly reduce the expression of ER stress markers. nih.gov This indicates that PLIN2's role in cellular stress may be highly context-dependent, varying with cell type and the specific nature of the stressor. Furthermore, PLIN2 expression itself can be induced by reactive oxygen species (ROS), suggesting a complex feedback loop between PLIN2, lipid storage, and oxidative stress. nih.gov
Compound and Protein Name Reference
Table 5: Mentioned Compounds and Proteins
| Name | Type |
|---|---|
| This compound (ADFP) / Perilipin 2 (PLIN2) | Protein |
| Triglyceride (TG) | Lipid |
| Palmitate | Fatty Acid |
| TNF-α (Tumor necrosis factor-alpha) | Cytokine |
| IL-6 (Interleukin-6) | Cytokine |
| Perilipin 1 (PLIN1) | Protein |
Involvement in Oncogenic Processes (mechanistic studies in cell lines and animal models)
This compound (ADRP), also known as perilipin 2 (PLIN2), is a protein intrinsically linked to the surface of intracellular lipid droplets. cancer.govwikipedia.org Initially identified for its role in adipocyte differentiation, emerging evidence has firmly established its involvement in the pathophysiology of various cancers. mdpi.comnih.gov ADRP's role in oncogenesis is multifaceted, primarily revolving around its function in lipid metabolism and its subsequent impact on tumor progression. It is found in a wide array of cultured cell lines, including fibroblasts, endothelial, and epithelial cells, and its expression is considered a marker for lipid accumulation in diverse cell types and diseases. cancer.gov
Lipid Accumulation in Cancer Cells
A hallmark of many aggressive cancers is a reprogrammed metabolism characterized by increased lipid storage, a process in which ADRP plays a central role. Cancer cells utilize these stored lipids for energy, membrane synthesis, and signaling molecule production, thus fueling their rapid growth and proliferation.
The primary mechanism by which ADRP promotes lipid accumulation is by physically shielding lipid droplets from cytosolic lipases. mdpi.comnih.gov By binding to the lipid droplet surface, ADRP acts as a protective barrier, preventing enzymes like adipose triglyceride lipase (B570770) (ATGL) from accessing and hydrolyzing the stored triglycerides. mdpi.comnih.gov This inhibition of lipolysis leads to a net increase in the size and number of lipid droplets within the cancer cell.
The expression of the gene encoding ADRP is often upregulated in the tumor microenvironment. A key driver of this is hypoxia, a common condition in solid tumors. Hypoxia-inducible factors (HIF-1α and HIF-2α), which are activated under low oxygen conditions, directly promote the transcription of the ADRP gene. mdpi.comnih.gov This leads to higher levels of ADRP protein, which in turn enhances lipid storage. mdpi.com In clear cell renal cell carcinoma (ccRCC), the upregulation of ADRP is specifically driven by HIF-2α, which accumulates due to mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene. nih.gov
Furthermore, the expression of ADRP can be induced by the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in lipid metabolism. mdpi.comnih.gov This connection highlights a direct link between lipid-sensing pathways and the machinery for lipid storage in cancer cells.
Studies in various cancer cell lines have demonstrated this function. For instance, in hepatocellular carcinoma, ADRP expression is linked to cell proliferation and is upregulated during the early stages of tumor formation. nih.gov In breast cancer cell lines, hypoxia induces ADRP expression in a HIF-1-dependent manner, contributing to lipid accumulation. nih.gov
| Cell Line/Model | Key Findings on Lipid Accumulation | Mechanism |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Upregulation of ADRP/PLIN2 promotes lipid storage. nih.gov | Induced by HIF-2α, which is stabilized due to VHL gene inactivation. nih.gov |
| Breast Cancer Cells (MCF7) | Hypoxia induces ADRP/PLIN2 gene expression, associated with lipid accumulation. | Gene expression is induced in a HIF-1-dependent manner. |
| Hepatocellular Carcinoma (HCC) | ADRP/PLIN2 expression is related to cell proliferation and upregulated in early tumorigenesis. nih.gov | Co-expression with PLIN1 and PLIN3 suggests a role in the upregulated lipogenic pathway. nih.gov |
| THP-1 Macrophages | Overexpression of ADRP/PLIN2 enhances lipid accumulation. | Prevents the efflux of lipids from the cells. |
Role in Tumorigenesis Mechanisms
The involvement of ADRP in tumorigenesis is complex and appears to be dependent on the specific cancer type and context. frontiersin.org While often associated with a poor prognosis, in some cases, it may have a more nuanced or even a tumor-suppressive role. mdpi.comnih.gov
In many cancers, elevated ADRP expression is correlated with tumor progression and adverse outcomes. This has been observed in cancers of the colon, breast, prostate, lung, and others. mdpi.comnih.gov Mechanistically, the stored lipids facilitated by ADRP can provide the energy and building blocks necessary for rapid cell division and can protect cancer cells from oxidative stress. For example, in lung adenocarcinoma, ADRP has been shown to promote cell proliferation by increasing the phosphorylation of Akt, a key signaling molecule in a pro-survival pathway. nih.gov
Conversely, studies in clear cell renal cell carcinoma (ccRCC) have presented a more intricate picture. Despite being highly expressed in these tumors, some research indicates that high ADRP expression is associated with a better prognosis. nih.gov In cell line studies of ccRCC, the knockdown of ADRP led to an increase in cell proliferation, migration, and invasion. nih.gov One hypothesis is that by sequestering fatty acids within lipid droplets, ADRP may protect cancer cells from lipotoxicity, a state of cellular stress caused by an excess of free fatty acids. Furthermore, elevated ADRP expression in ccRCC has been suggested to preserve cell viability by reducing endoplasmic reticulum (ER) stress that can be triggered by excessive protein synthesis. nih.gov
The role of ADRP can also extend to influencing the tumor microenvironment. In oral squamous cell carcinoma, ADRP is predominantly expressed in tumor-associated macrophages, where its high expression is linked to a more advanced tumor stage and a higher likelihood of metastasis. frontiersin.org This suggests that ADRP's influence is not limited to the cancer cells themselves but can also modulate the function of surrounding immune cells to create a pro-tumorigenic environment.
| Cancer Type | Role in Tumorigenesis | Mechanistic Insights |
| Lung Adenocarcinoma | Promotes tumor progression. | Increases cell proliferation through the phosphorylation of Akt. nih.gov |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Role is debated; some studies suggest it attenuates tumor progression. | Knockdown enhanced proliferation, migration, and invasion. nih.gov May preserve cell viability by reducing ER stress. nih.gov |
| Colorectal Cancer | Associated with poor prognosis. | Expression is significantly elevated even in the early stages of tumorigenesis. nih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | Associated with advanced tumor stage and metastasis. | Highly expressed in tumor-associated macrophages, suggesting a role in modulating the tumor microenvironment. frontiersin.org |
| Gastric Cancer | Promotes cell proliferation and reduces apoptosis. | Linked to intestinal differentiation of gastric adenoma and adenocarcinoma. nih.gov |
Q & A
Q. How does ADRP expression change during adipocyte differentiation, and what molecular techniques are used to characterize this process?
ADRP mRNA and protein levels increase markedly during early adipogenesis, as shown in microarray analyses of human preadipocytes vs. mature adipocytes . Key methods include:
Q. What is the genomic structure of the ADRP gene, and how does its regulation impact adipose-specific expression?
The mouse ADRP gene spans 14 kb with 8 exons and 7 introns. Regulatory elements include a TATTTTA promoter motif and transcription factor binding sites (e.g., for PPARγ) that drive adipose-specific expression . Tissue specificity is confirmed via mRNA abundance in fat pads and absence in non-adipose tissues under normal conditions .
Q. What is the functional significance of ADRP’s membrane-associated localization in lipid metabolism?
ADRP is anchored to lipid droplet membranes, facilitating fatty acid uptake. Transfection studies in COS-7 cells demonstrate ADRP enhances long-chain fatty acid transport (e.g., oleate, palmitate) with a Km of 0.051 μM and Vmax of 57.97 pmol/10⁵ cells/min, measured via radiolabeled fatty acid uptake assays .
Advanced Research Questions
Q. How can conflicting data on ADRP’s role in lipid storage versus utilization be resolved experimentally?
Discrepancies arise from tissue-specific ADRP functions. For example:
- In hepatocytes, ADRP deficiency increases VLDL secretion, reducing hepatic steatosis .
- In macrophages, ADRP promotes lipid droplet retention, exacerbating foam cell formation . Methodological approaches :
- Knockout/knockdown models (e.g., siRNA targeting ADRP or Tip47) to assess compensatory mechanisms .
- Lipid flux assays using isotopic tracers (e.g., ³H-labeled triglycerides) to distinguish storage vs. lipolysis .
Q. What experimental models are optimal for studying ADRP’s role in metabolic disorders like obesity or type 2 diabetes?
- Murine models : Leptin-deficient (ob/ob) mice show improved insulin sensitivity upon ADRP deletion .
- Human cell lines : 3T3-L1 preadipocytes treated with differentiation-inducing kits (e.g., Catalog DIF001) .
- Clinical cohorts : Serum ADRP levels correlate with NAFLD severity in type 2 diabetes patients, measured via ELISA .
Q. How can ADRP serve as a prognostic biomarker in cancer, and what techniques validate its clinical relevance?
In clear cell renal carcinoma (RCC), high ADRP mRNA levels (quantified via qPCR) predict better cancer-specific survival (p < 0.001). Downregulation in metastatic lesions suggests ADRP as a differentiation marker. Validation requires:
- Tissue microarrays with immunohistochemistry (IHC) for protein localization .
- Cox multivariate analyses to adjust for confounding factors like tumor stage .
Q. What methodologies identify ADRP’s interaction partners in lipid droplet dynamics?
- Co-immunoprecipitation (Co-IP) with anti-ADRP antibodies, followed by mass spectrometry (e.g., identification of Tip47 in ADRP null cells) .
- Proximity ligation assays to map interactions with perilipin or lipases .
- Phosphoproteomics to study post-translational modifications affecting ADRP function .
Q. How do lipid droplet-associated proteins like Tip47 compensate for ADRP in lipid metabolism?
In ADRP null cells, Tip47 becomes the dominant lipid droplet protein, enabling normal lipid storage but altering phospholipid synthesis. Key methods:
- siRNA-mediated Tip47 knockdown reduces lipid droplet formation by 40% (p < 0.05) .
- Fluorescent lipid analogs (e.g., BODIPY-FA) to track fatty acid partitioning into triglycerides vs. phospholipids .
Methodological Considerations
Q. What protocols are recommended for quantifying ADRP in heterogeneous tissue samples?
- Subcellular fractionation : Separate lipid droplets, cytosol, and membranes via differential centrifugation .
- Chromatography : Use HILIC or SCX for phosphopeptide enrichment in phosphoproteomic studies .
- Flow cytometry : Anti-ADRP antibodies conjugated to fluorophores (e.g., Alexa Fluor 488) for single-cell analysis .
Q. How can high variability in ADRP expression data be addressed in human studies?
- Mixed-effects statistical models to account for inter-patient variability (e.g., SAS PROC MIXED) .
- Meta-analysis of microarray datasets (e.g., Stanford Microarray Database) to identify consensus expression patterns .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
